molecular formula C14H10BrFO2 B1323932 4-Bromo-3-fluoro-2'-methoxybenzophenone CAS No. 750633-55-7

4-Bromo-3-fluoro-2'-methoxybenzophenone

Cat. No.: B1323932
CAS No.: 750633-55-7
M. Wt: 309.13 g/mol
InChI Key: RLNRQSBJFROXIJ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2'-methoxybenzophenone is a benzophenone derivative featuring a bromine atom at the 4-position, a fluorine atom at the 3-position on one aromatic ring (Ring A), and a methoxy group at the 2'-position on the second aromatic ring (Ring B). Its molecular formula is C₁₄H₁₀BrFO₂, with a molecular weight of 307.14 g/mol . Benzophenones are widely studied for their roles as intermediates in organic synthesis and as bioactive agents, particularly in anti-inflammatory drug discovery .

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNRQSBJFROXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641464
Record name (4-Bromo-3-fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-55-7
Record name (4-Bromo-3-fluorophenyl)(2-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750633-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-3-fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2’-methoxybenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-3-fluorobenzene and 2-methoxybenzoyl chloride.

    Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction. In this reaction, 4-bromo-3-fluorobenzene reacts with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 4-Bromo-3-fluoro-2’-methoxybenzophenone.

Industrial Production Methods

Industrial production of 4-Bromo-3-fluoro-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2’-methoxybenzophenone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The carbonyl group in the benzophenone moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

    Nucleophilic Substitution: Formation of substituted benzophenones with various functional groups.

    Reduction: Formation of 4-Bromo-3-fluoro-2’-methoxybenzyl alcohol.

    Oxidation: Formation of 4-Bromo-3-fluoro-2’-hydroxybenzophenone.

Scientific Research Applications

4-Bromo-3-fluoro-2’-methoxybenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2’-methoxybenzophenone depends on its specific application:

Comparison with Similar Compounds

Substituent Position and Molecular Properties

The biological and physicochemical properties of benzophenones are highly dependent on substituent positions. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
4-Bromo-3-fluoro-2'-methoxybenzophenone 4-Br, 3-F (Ring A); 2'-OCH₃ (Ring B) C₁₄H₁₀BrFO₂ 307.14 760192-85-6 High lipophilicity due to Br/F; potential COX-2 inhibition inferred from benzophenone analogs .
4-Bromo-4'-methoxybenzophenone 4-Br (Ring A); 4'-OCH₃ (Ring B) C₁₄H₁₁BrO₂ 291.14 54118-75-1 Used in organic synthesis; lower polarity compared to 2'-methoxy analog.
3-Bromo-4'-methoxybenzophenone 3-Br (Ring A); 4'-OCH₃ (Ring B) C₁₄H₁₁BrO₂ 291.14 Not available Limited data; steric effects may reduce binding affinity in enzyme assays.
3-Fluoro-4'-methoxybenzophenone 3-F (Ring A); 4'-OCH₃ (Ring B) C₁₄H₁₁FO₂ 230.24 Not available Enhanced solubility vs. brominated analogs; potential anti-inflammatory activity .

Biological Activity

4-Bromo-3-fluoro-2'-methoxybenzophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure

This compound belongs to the benzophenone class of compounds, characterized by its unique functional groups that contribute to its biological activity. The presence of bromine and fluorine atoms enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The IC50 values for these cell lines were found to be approximately 8.47 µM and 9.22 µM, respectively, indicating potent growth inhibitory effects .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cells. It is believed to interfere with cell cycle progression and induce apoptosis in cancer cells, although the precise pathways are still under investigation .

Study 1: Anticancer Activity

In a study assessing the effects of this compound on MCF-7 cells, researchers found that treatment with this compound led to a significant decrease in cell viability over a 72-hour period. The percentage of viable cells decreased from 58.48% at 5 µM concentration after 48 hours to 43.89% after 72 hours, demonstrating time-dependent cytotoxicity .

Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited notable inhibition zones, suggesting its potential utility in treating bacterial infections.

Data Table: Biological Activity Summary

Activity Cell Line/Organism IC50 (µM) Effect
AnticancerMCF-78.47Inhibits proliferation
AnticancerHeLa9.22Inhibits proliferation
AntimicrobialStaphylococcus aureus-Significant inhibition
AntimicrobialEscherichia coli-Significant inhibition

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